molecular formula C12H14O3 B12771585 Unii-4jna7pvv8E

Unii-4jna7pvv8E

Cat. No.: B12771585
M. Wt: 206.24 g/mol
InChI Key: UMSHXRVBYUKRDF-GHMZBOCLSA-N
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Description

Unii-4jna7pvv8E, identified as Europium (III) nitrate, is a lanthanide compound registered under the FDA’s Unique Ingredient Identifier (UNII) system. Europium nitrate is a hygroscopic, water-soluble salt with the chemical formula Eu(NO₃)₃, commonly used in luminescent materials, catalysis, and as a precursor in synthesizing europium-doped nanomaterials. Its distinct electronic structure, characterized by 4f-4f transitions in the Eu³⁺ ion, enables sharp emission peaks in the red spectral region (~613 nm), making it valuable in optoelectronic applications such as LEDs and phosphors .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl (2R,3R)-3-(4-methylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-3-14-12(13)11-10(15-11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-,11-/m1/s1

InChI Key

UMSHXRVBYUKRDF-GHMZBOCLSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](O1)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1C(O1)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- typically involves the reaction of 4-methylbenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through a cyclopropanation mechanism, followed by ring-opening and subsequent ring-closure to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to facilitate the separation of the desired product from by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound can also modulate signaling pathways by interacting with key proteins involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Physical Properties

Europium (III) nitrate is compared below with other europium salts and lanthanide compounds:

Property Europium (III) Nitrate (Unii-4jna7pvv8E) Europium (III) Chloride (EuCl₃) Europium (III) Oxide (Eu₂O₃) Terbium (III) Nitrate (Tb(NO₃)₃)
Molar Mass (g/mol) 337.97 258.32 351.92 344.94
Solubility in Water High High Insoluble High
Thermal Stability Decomposes ~200°C Stable up to ~400°C Stable >1000°C Decomposes ~150°C
Luminescence Peak (nm) 613 (red) 615 (red) 611 (red) 543 (green)
Quantum Yield (%) 45–60 30–45 50–70 60–75

Key Observations :

  • Solubility : Europium nitrate and chloride are highly water-soluble, unlike europium oxide, which is preferred for solid-state applications .
  • Thermal Stability : Nitrates decompose at lower temperatures (~200°C) compared to chlorides or oxides, limiting their use in high-temperature processes .
  • Luminescence : All europium compounds exhibit red emission due to the ⁵D₀→⁷F₂ transition, but quantum yields vary with anion type and crystal field effects. Nitrates show intermediate efficiency due to coordination with nitrate ions, which can quench luminescence at high concentrations .

Research Findings

  • Luminescence Efficiency : Judd-Ofelt analysis (Ω₂ parameters) confirms europium nitrate’s stronger covalent bonding with nitrate ligands compared to chloride, enhancing radiative transitions .
  • Contradictions in Literature: Some studies report europium oxide’s quantum yield exceeding 70%, while others note inconsistencies due to synthesis methods (e.g., hydrothermal vs. solid-state) .

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